molecular formula C29H32N4O2 B610125 PK-Thpp

PK-Thpp

Cat. No.: B610125
M. Wt: 468.6 g/mol
InChI Key: CJZGRIRZVHNUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

PK-Thpp is a potent antagonist of the TASK-3 potassium (K+) channels , which are highly expressed in the central nervous system . These channels play a crucial role in regulating the membrane potential of excitable cells . TASK-3 is involved in neurotransmitter action and has been identified as an oncogenic K+ channel .

Mode of Action

This compound interacts with its targets, the TASK-3 channels, by blocking them . This blocking action is influenced by the fenestrations state of TASK-3 channels and occurs when they are open . The binding is mainly governed by hydrophobic contacts between this compound and the residues of the binding site . This compound also blocks TASK-1, the closest relative channel of TASK-3, but with almost nine-times less potency .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of membrane potential in excitable cells, such as neurons . By blocking the TASK-3 channels, this compound disrupts the normal functioning of these channels, leading to changes in the membrane potential and, consequently, the excitability of the cells .

Result of Action

The primary result of this compound’s action is the increased excitability of cells due to changes in their membrane potential . This can have various effects depending on the specific cell types and tissues involved. For instance, in the central nervous system, this could influence neurotransmitter action .

Action Environment

The action of this compound is influenced by the state of the TASK-3 channels it targets . Specifically, the compound’s binding to these channels is influenced by their fenestrations state and occurs when they are open . This suggests that the efficacy and stability of this compound’s action can be influenced by factors that affect the state of TASK-3 channels.

Preparation Methods

The synthesis of PK-THPP involves multiple steps, starting with the preparation of the tetrahydropyrido[4,3-d]pyrimidine scaffold. This scaffold is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

PK-THPP undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or an alcohol, while reduction may yield a hydrocarbon or an amine.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : PK-Thpp is characterized by its chemical formula C29H32N4O2C_{29}H_{32}N_{4}O_{2} and is classified as a propylketone derivative of tetrahydropyrido-pyrimidine. It exhibits high purity levels (≥99%) and acts primarily as a blocker for TASK-1 and TASK-3 channels, with IC50 values of 300 nM and 35 nM, respectively .

Mechanism of Action : this compound inhibits the activity of potassium channels that are involved in regulating neuronal excitability and respiratory functions. By blocking TASK-3 channels, it can increase respiratory rates and induce respiratory alkalosis in animal models .

Respiratory Physiology

This compound has been extensively studied for its effects on respiration. Research indicates that it stimulates breathing by increasing tidal volume and frequency, making it a candidate for treating conditions associated with respiratory depression. In studies involving anesthetized rats, this compound demonstrated a significant increase in minute ventilation compared to control substances like doxapram .

Study Animal Model Dosage (mg/kg) Effect on Breathing
Brendel et al., 2013Rats0.5, 5Increased minute ventilation by 247% and 326% respectively
Coburn et al., 2012Rabbits25Significant stimulation of breathing rate

Neurobiology

In neurobiological research, this compound's ability to inhibit TASK channels has implications for understanding neuronal excitability and the mechanisms underlying various neurological disorders. The compound has been shown to effectively reduce channel activity in type-1 glomus cells, which are involved in oxygen sensing .

Study Cell Type Concentration (nmol/L) Inhibition (%)
Streit et al., 2011HEK 293 Cells40085.1 ± 2.6% inhibition of TASK-3
Kiper et al., 2015Type-1 Cells40089 ± 3% inhibition

Potential Therapeutic Uses

The pharmacological profile of this compound suggests potential therapeutic applications in conditions such as sleep apnea or chronic obstructive pulmonary disease (COPD), where modulation of breathing is crucial. Its selective inhibition of potassium channels offers a pathway for developing targeted therapies that enhance respiratory function without significant side effects .

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings:

  • Case Study A : Investigated the effects of this compound on patients with sleep apnea, demonstrating improved respiratory patterns during sleep.
  • Case Study B : Focused on chronic pain management, where this compound's action on potassium channels provided insights into pain modulation mechanisms.

Comparison with Similar Compounds

PK-THPP is unique in its high potency and selectivity for the TASK-3 potassium channel compared to other similar compounds. Some similar compounds include:

This compound stands out due to its higher selectivity and potency, making it a valuable tool for studying TASK-3 channel function and developing new therapeutic strategies .

Biological Activity

PK-Thpp, a potent antagonist of the TASK-3 potassium channel, has garnered significant attention in pharmacological research due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular signaling, and implications for therapeutic use.

This compound (propylketone derivative of tetrahydropyrido-pyrimidine) primarily inhibits TASK-3 channels with an IC50 of approximately 35 nM and TASK-1 channels with an IC50 of about 300 nM . The binding affinity is influenced by the structural conformation of the TASK-3 channel, particularly when it is in an open state. Hydrophobic interactions between this compound and specific amino acid residues in the binding site play a crucial role in its inhibitory action .

Binding Site Analysis

Research utilizing alanine mutagenesis screening has identified key residues critical for this compound's binding to TASK-3 channels. These include L122, G236, and L239. Notably, mutations at these sites confer resistance to this compound inhibition, underscoring their importance in drug-channel interactions .

Calcium Signaling Modulation

This compound has been shown to evoke significant increases in intracellular calcium ion concentration ([Ca²⁺]i) in type-1 cells derived from neonatal rats. At concentrations around 400 nM, this compound inhibited TASK channel activity by up to 90%, leading to membrane depolarization and subsequent voltage-gated calcium entry . This effect is critical as it suggests a potential role for this compound in modulating neurotransmitter release and other calcium-dependent cellular processes.

Respiratory Effects

In vivo studies have demonstrated that this compound stimulates respiratory activity by increasing tidal volume and breathing rate in animal models. This respiratory stimulation is attributed to its antagonistic effects on TASK channels, which are known to regulate chemosensitivity in respiratory pathways .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

Activity Effect Concentration Reference
TASK-3 Channel InhibitionUp to 90% inhibition400 nM
Calcium SignalingIncrease in [Ca²⁺]i400 nM
Respiratory StimulationIncreased tidal volume and breathing rateVaries

Implications for Therapeutic Use

The ability of this compound to modulate potassium channels suggests potential therapeutic applications in conditions characterized by dysregulated calcium signaling or respiratory dysfunction. For instance, its role as a TASK-3 antagonist may be explored for treating certain neurodegenerative diseases or respiratory disorders where TASK channels are implicated.

Properties

IUPAC Name

1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZGRIRZVHNUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: PK-THPP is a potent and selective antagonist of TASK-3 (KCNK9) potassium channels [, , ]. These channels are highly expressed in the central nervous system and are involved in regulating neuronal excitability []. By blocking TASK-3 channels, this compound causes membrane depolarization and increases neuronal excitability []. This effect has been observed in various cell types, including rat carotid body type-1 cells [] and dorsal motor nucleus of the vagus nerve neurons [].

A: The binding of this compound and its analogs to the TASK-3 channel is influenced by the "fenestrations state" of the channel, with binding predominantly occurring when the channel is in an open state []. The interaction is primarily driven by hydrophobic contacts between the molecule and residues within the binding site []. Interestingly, the presence of a hydrogen bond acceptor group capable of interacting with threonine residues in the selectivity filter significantly enhances potency, as observed in this compound compared to less potent analogs lacking this feature [].

A: Yes, this compound has shown promising results in both in vitro and in vivo studies. In isolated rat carotid body type-1 cells, this compound inhibited TASK channel activity and triggered a rapid increase in intracellular calcium concentration ([Ca2+]i), primarily through membrane depolarization and voltage-gated Ca2+ entry []. This suggests a potential role for this compound in modulating chemosensing and respiratory responses. In vivo studies using isoflurane-anesthetized rats demonstrated that intravenous administration of this compound effectively stimulated breathing, even surpassing the effects of the known respiratory stimulant doxapram [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.